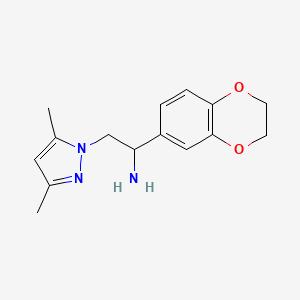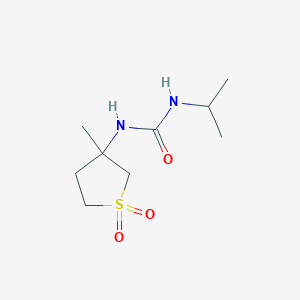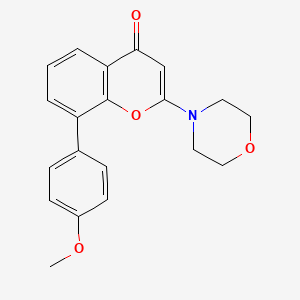
3-Bromo-4,7-dimethylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,7-dimethylcoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,7-dimethylcoumarin typically involves the bromination of 4,7-dimethylcoumarin. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as ultrasound irradiation, has also been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4,7-dimethylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The coumarin core can undergo oxidation to form quinones or reduction to form dihydrocoumarins.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, amines, or thiols in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted coumarins with different functional groups.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydrocoumarins and related compounds
Applications De Recherche Scientifique
3-Bromo-4,7-dimethylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and fluorescent sensors.
Biology: Investigated for its antimicrobial, antiproliferative, and antioxidant activities.
Industry: Used in the synthesis of synthetic dyes and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Bromo-4,7-dimethylcoumarin involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-methylcoumarin
- 4,7-Dimethylcoumarin
- 6-Bromo-4,7-dimethylcoumarin
Comparison: 3-Bromo-4,7-dimethylcoumarin is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and biological activities. Compared to its analogs, it exhibits enhanced lipophilicity, making it more effective in certain applications, such as drug delivery and sensor development .
Propriétés
Formule moléculaire |
C11H9BrO2 |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
3-bromo-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C11H9BrO2/c1-6-3-4-8-7(2)10(12)11(13)14-9(8)5-6/h3-5H,1-2H3 |
Clé InChI |
WJXRCTBLLJFVNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12112525.png)



![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate](/img/structure/B12112584.png)

